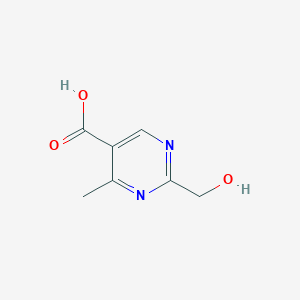

2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4-5(7(11)12)2-8-6(3-10)9-4/h2,10H,3H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHATRZGDOVAAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216033-28-1 | |

| Record name | 2-(hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 2-amino-4-methylpyrimidine with formaldehyde, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the condensation and oxidation steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The carboxylic acid group can be reduced to form an alcohol or an aldehyde.

Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Halogenation reactions typically use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields 2-(Carboxymethyl)-4-methylpyrimidine-5-carboxylic acid, while reduction of the carboxylic acid group produces 2-(Hydroxymethyl)-4-methylpyrimidine-5-alcohol.

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Nucleoside Analogs:

2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid serves as a crucial building block in the synthesis of nucleoside analogs. These analogs are vital for developing antiviral and anticancer drugs, targeting nucleic acid metabolism pathways. The compound's structure allows for modifications that enhance the efficacy of therapeutic agents against various viral infections and cancers.

2. Antiviral Properties:

Research has indicated that derivatives of this pyrimidine compound exhibit antiviral activity against human cytomegalovirus (HCMV). In studies, compounds derived from this compound demonstrated moderate inhibitory effects on HCMV replication, suggesting its potential as a scaffold for antiviral drug development .

3. Targeting Enzymatic Processes:

The compound has been explored for its ability to inhibit specific enzymes involved in viral replication, such as the endonuclease pUL89-C. Inhibitors derived from this compound have shown promising results in biochemical assays, indicating their potential use in therapeutic applications against viral infections .

Biochemical Applications

1. Enzyme Inhibition:

The unique functional groups present in this compound make it an attractive candidate for enzyme inhibition studies. Its derivatives have been tested for their ability to inhibit various enzymes, showcasing significant binding affinities and selectivity towards specific targets. This property is crucial for developing selective inhibitors that can minimize side effects in therapeutic applications .

2. Antioxidant Activity:

Preliminary studies suggest that compounds related to this compound may exhibit antioxidant properties. This activity can be beneficial in preventing oxidative stress-related diseases and enhancing overall cellular health.

Synthetic Organic Chemistry

1. Versatile Reactivity:

The functional groups in this compound allow for diverse chemical reactions, including esterification, amidation, and reduction processes. These reactions facilitate the synthesis of various derivatives that can be tailored for specific applications in pharmaceuticals and other fields.

2. Comparative Analysis with Related Compounds:

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Amino-2-(hydroxymethyl)pyrimidine-5-carboxylic acid | Amino group at position 4 | Different biological activity due to amino substitution |

| 2-Amino-4-methylpyrimidine-5-carboxylic acid | Methyl group at position 4 | Varying reactivity patterns compared to hydroxymethyl derivative |

| 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid | Methylthio group at position 2 | Distinct pharmacological profiles based on substitution |

This table emphasizes how modifications to the core structure can lead to varying biological activities and reactivities.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. For example, it may inhibit the activity of enzymes involved in nucleic acid synthesis, thereby affecting cell proliferation and growth. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid and analogous pyrimidine-5-carboxylic acid derivatives:

| Compound Name | Substituents | Key Features | Potential Applications |

|---|---|---|---|

| This compound | - C2: -CH₂OH - C4: -CH₃ - C5: -COOH |

- Polar hydroxymethyl group enhances solubility. - Carboxylic acid allows salt formation. |

Drug intermediates, prodrug design, antimicrobial agents. |

| 5-Amino-2-(hydroxymethyl)pyrimidine-4-carboxylic acid (CAS 501662-74-4) |

- C2: -CH₂OH - C4: -COOH - C5: -NH₂ |

- Amino group at C5 increases hydrogen bonding potential. - Altered substitution pattern affects acidity. |

Nucleotide analogs, enzyme inhibitors. |

| 4-Methyl-2-sulfanyl-5-pyrimidinecarboxylic acid (CAS 89581-58-8) |

- C2: -SH - C4: -CH₃ - C5: -COOH |

- Sulfhydryl group is acidic and redox-sensitive. - Higher reactivity due to thiol group. |

Chelating agents, heavy metal detoxification. |

| 4-Methyl-2-piperidin-1-yl-pyrimidine-5-carboxylic acid (Synthesized, [5]) |

- C2: Piperidine - C4: -CH₃ - C5: -COOH |

- Bulky piperidine substituent increases lipophilicity. - Potential for receptor binding via tertiary amine. |

Flame retardants, CNS-targeting drugs. |

| 2-(Cyclopentylsulfanyl)-4-methylpyrimidine-5-carboxylic Acid (CAS 1552917-07-3) |

- C2: Cyclopentyl-S- - C4: -CH₃ - C5: -COOH |

- Sulfur-containing substituent improves membrane permeability. - Cyclopentyl group adds steric bulk. |

Kinase inhibitors, anticancer agents. |

| 2-(Hydroxyimino)-1,2-dihydropyrimidine-5-carboxylic acid derivatives [6] |

- C2: =N-OH - Partially saturated pyrimidine ring - C5: -COOH |

- Hydroxyimino group enhances antimicrobial activity. - Reduced ring alters electronic properties. |

Antibacterial and antifungal agents. |

Key Comparative Insights:

Substituent Effects on Reactivity and Solubility: The hydroxymethyl group in the target compound offers a balance of hydrophilicity and chemical versatility, unlike the sulfanyl () or piperidine () groups, which confer distinct reactivity or lipophilicity. Carboxylic acid at C5 is a common feature, enabling ionic interactions in biological systems. Compounds with amino () or hydroxyimino () groups at adjacent positions exhibit altered hydrogen-bonding capabilities.

Biological Activity: Hydroxyimino-dihydropyrimidines () demonstrate antimicrobial activity, attributed to their ability to disrupt microbial enzyme systems. In contrast, 4-methyl-2-substituted analogs () are explored as flame retardants, highlighting the impact of substituents on application diversity.

Synthetic Accessibility :

- 2-Substituted-4-methylpyrimidine-5-carboxylic acids are typically synthesized via condensation of carboximidamides with ethyl ethoxymethyleneacetoacetate (). The hydroxymethyl variant may require protective group strategies to prevent oxidation during synthesis.

Stability and Functionalization :

- The sulfanyl group () is prone to oxidation, limiting its utility in oxidative environments. The hydroxymethyl group is more stable but can be selectively oxidized to a carboxyl group if needed.

Research Findings and Data

- Antimicrobial Activity: Hydroxyimino-dihydropyrimidine-5-carboxylic acids (e.g., compound 2a-o in ) showed MIC values of 12.5–50 µg/mL against Staphylococcus aureus and Candida albicans, outperforming non-oxime analogs .

- Flame Retardancy : 4-Methyl-2-morpholin-4-yl-pyrimidine-5-carboxylic acid () reduced ignition time by 40% in polymer composites, demonstrating the role of nitrogen-containing substituents in flame suppression .

Biological Activity

2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of pyrimidines known for their roles in various therapeutic applications, including antimicrobial, antiviral, and anticancer properties. This article will explore the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 168.15 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial activity. A study demonstrated that this compound showed promising results against various multidrug-resistant pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Klebsiella pneumoniae | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. In vitro studies revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability in human lung adenocarcinoma cells (A549). The compound induced apoptosis and inhibited cell proliferation, suggesting its potential as an anticancer agent.

Case Study : In a recent study, A549 cells were treated with varying concentrations of the compound (0, 25, 50, 100 µM) for 24 hours. The results indicated:

| Concentration (µM) | Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 85 |

| 50 | 65 |

| 100 | 40 |

The IC value was calculated to be approximately 70 µM.

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in nucleotide metabolism, thereby disrupting DNA synthesis in cancer cells.

- Induction of Oxidative Stress : It has been suggested that the compound increases reactive oxygen species (ROS) levels, leading to cellular damage and apoptosis in cancer cells.

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Preliminary data suggest moderate bioavailability with a half-life of approximately 3 hours when administered orally.

Q & A

Q. What are the recommended synthetic routes for 2-(Hydroxymethyl)-4-methylpyrimidine-5-carboxylic acid, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves hydrolyzing ester precursors under basic conditions. For example, ethyl-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives can be refluxed with potassium hydroxide (KOH) in methanol, followed by acidification to yield the carboxylic acid form . Optimize reaction efficiency by controlling temperature (e.g., reflux at 80–100°C), reaction time (e.g., 18 hours), and stoichiometric ratios of reagents. Catalytic methods using sodium hydroxide (NaOH) with hydroxylamine hydrochloride have also been reported for analogous compounds, yielding high purity and minimal side products .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

- Methodological Answer : Employ a combination of:

- FT-IR : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1672 cm⁻¹, hydroxymethyl O-H stretch at ~3273 cm⁻¹) .

- 1H NMR : Confirm substitution patterns (e.g., methyl groups at δ ~2.52 ppm, aromatic protons at δ ~8.63 ppm) .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ peak at m/z 182.2 for C₈H₁₀N₂O₃) .

Q. What in vitro assays are suitable for evaluating its antimicrobial activity?

- Methodological Answer : Use agar dilution or broth microdilution assays to determine minimum inhibitory concentrations (MICs). Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungi (e.g., Candida albicans). Include positive controls (e.g., ciprofloxacin) and validate results via triplicate experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in antimicrobial activity data across studies?

- Methodological Answer : Discrepancies may arise from strain variability, compound purity, or assay conditions. To address this:

- Standardize protocols using CLSI (Clinical and Laboratory Standards Institute) guidelines.

- Validate purity via HPLC (>95%) and characterize degradation products.

- Compare results with structurally similar compounds (e.g., 4-aryldihydropyrimidines) to identify substituent-specific activity trends .

Q. What computational strategies predict the compound’s reactivity and target interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .

- Molecular Docking : Simulate binding to microbial targets (e.g., dihydrofolate reductase) using software like AutoDock Vina. Prioritize docking poses with the lowest binding energies (< -7 kcal/mol) .

Q. What strategies enhance the solubility and bioavailability of this compound for pharmacological studies?

- Methodological Answer :

- Prodrug Design : Convert the carboxylic acid to ester or amide derivatives (e.g., ethyl esters) to improve membrane permeability .

- Co-Crystallization : Use co-formers like nicotinamide to enhance aqueous solubility .

- Salt Formation : React with sodium bicarbonate to generate a sodium salt, improving dissolution rates .

Q. How can researchers analyze metabolic pathways using radiolabeled isotopes of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.